N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

Synthetic Chemistry Process Development Intermediate Manufacturing

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1) is a 4-anilinoquinazoline derivative with a molecular formula of C15H12ClFN4O and a molecular weight of 318.73 g/mol. It is recognized as a key synthetic intermediate in the production of dacomitinib, an irreversible EGFR/HER2 tyrosine kinase inhibitor approved for non-small cell lung carcinoma.

Molecular Formula C15H12ClFN4O
Molecular Weight 318.73 g/mol
CAS No. 179552-75-1
Cat. No. B3110358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine
CAS179552-75-1
Molecular FormulaC15H12ClFN4O
Molecular Weight318.73 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)N
InChIInChI=1S/C15H12ClFN4O/c1-22-14-6-13-9(5-12(14)18)15(20-7-19-13)21-8-2-3-11(17)10(16)4-8/h2-7H,18H2,1H3,(H,19,20,21)
InChIKeyQRZFUQFQXCRJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1): A Critical Quinazoline Intermediate for EGFR-Targeted Synthesis and Impurity Control


N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1) is a 4-anilinoquinazoline derivative with a molecular formula of C15H12ClFN4O and a molecular weight of 318.73 g/mol [1]. It is recognized as a key synthetic intermediate in the production of dacomitinib, an irreversible EGFR/HER2 tyrosine kinase inhibitor approved for non-small cell lung carcinoma [2]. The compound is formally cataloged as Dacomitinib Impurity 1 (or Impurity 2, depending on the pharmacopeial naming convention) and is supplied as a certified reference standard for analytical method development, ANDA submissions, and quality control [3]. Its computed physicochemical properties include an XLogP3 of 3.4, a pKa of 6.03, and a low aqueous solubility of 4.1e-4 g/L at 25°C [1].

Procurement Risk for N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine: Why Close Analogs Cannot Replace This Specific Intermediate


Quinazoline-based EGFR inhibitor intermediates cannot be casually interchanged, as minor structural variations critically alter downstream reactivity, impurity profiles, and regulatory compliance. For N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine specifically, the free 6-amino group is the essential functional handle for late-stage diversification into dacomitinib and related clinical candidates [1]. The 7-methoxy substituent distinguishes it from the des-methoxy analog (CAS 184356-51-2), which lacks the hydrogen-bonding and steric properties of the methoxy group, resulting in different chromatographic retention and potentially divergent biological activity of downstream products . Furthermore, the 3-chloro-4-fluorophenyl aniline moiety is a privileged pharmacophore for EGFR kinase inhibition; substitution at other positions (e.g., 3-ethynylphenyl or 4-fluorophenyl analogs) yields compounds with altered selectivity profiles and impurity spectra that are not interchangeable in validated dacomitinib manufacturing or analytical methods .

Quantitative Differentiation Evidence for N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine


Synthesis Yield Comparison: Iron-Mediated Nitro Reduction vs. Catalytic Hydrogenation Approaches for 4-Anilinoquinazoline Intermediates

The compound is synthesized via iron-mediated reduction of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (CAS 179552-74-0), achieving an 88% isolated yield at 10 g scale [1]. This yield is notably higher than the 65-75% yields reported for catalytic hydrogenation methods used for structurally analogous 6-nitroquinazoline intermediates, which often suffer from over-reduction side products and require more complex purification [2]. The iron/ammonium chloride system provides a selective, operationally simpler alternative.

Synthetic Chemistry Process Development Intermediate Manufacturing

RP-HPLC Retention Time and Detection Sensitivity: Critical Performance Parameters for Dacomitinib Impurity Profiling

In a validated stability-indicating RP-HPLC method, this compound (as Dacomitinib Impurity 1) exhibits a retention time of 4.0 min, clearly resolved from dacomitinib (5.8 min) and Impurity 2 (7.7 min) [1]. The method achieves a detection limit (LOD) of 0.06 µg/mL and a quantitation limit (LOQ) of approximately 0.2 µg/mL for this impurity, with a linear calibration range of 0.2-2 µg/mL [1]. This resolution is essential because the des-methoxy analog (CAS 184356-51-2) co-elutes or partially overlaps under these conditions, making it unsuitable as a direct substitute for system suitability testing .

Analytical Chemistry Pharmaceutical QC Stability-Indicating Methods

Physicochemical Property Differentiation: Lipophilicity and Solubility Drive Synthetic Utility and Downstream Processing

The compound has a computed XLogP3 of 3.4 and an aqueous solubility of 4.1e-4 g/L at 25°C, placing it in a moderate lipophilicity range suitable for organic solvent extraction during synthesis . In contrast, the des-methoxy analog (CAS 184356-51-2) has a lower computed LogP (~2.8) and higher aqueous solubility, which can lead to different phase-transfer behavior during workup and purification [1]. The predicted pKa of 6.03 indicates that the 6-amino group is partially protonated under mildly acidic conditions, a property exploitable for selective salt formation or extraction that is absent in 6-substituted analogs like dacomitinib (pKa >8) .

Physicochemical Characterization Pre-formulation Intermediate Handling

Free 6-Amino Group Availability: A Critical Synthetic Handle Quantified by Derivatization Yield

The free 6-amino group of this compound serves as the primary nucleophilic site for late-stage derivatization into clinical EGFR inhibitors. In the synthesis of dacomitinib, acylation of this 6-amino group with 4-piperidin-1-yl-but-2-enoic acid proceeds with >85% conversion efficiency [1]. This contrasts with the 7-position ether-substituted analogs (e.g., tetrahydrofuran-3-yloxy derivatives, CAS 402855-03-2) where the 6-amino group is sterically hindered or electronically deactivated, resulting in lower acylation yields (60-75%) [2]. The 7-methoxy group of the target compound provides an optimal balance of electron donation and steric accessibility at the 6-position.

Medicinal Chemistry Fragment-Based Design Late-Stage Functionalization

Regulatory-Grade Purity Specifications and Batch-to-Batch Consistency for Reference Standard Procurement

The compound is commercially available at purity levels of 95%, 97%, and 99.0% (HPLC) from multiple ISO-certified suppliers, with full characterization data including 1H NMR, HPLC, and HRMS provided as part of the certificate of analysis [1]. Vendors supplying this compound under ISO 17034 standard material producer accreditation provide documented homogeneity, stability, and traceability data suitable for ANDA submissions [1]. In contrast, non-certified analogs (e.g., in-house synthesized des-methoxy or 7-alkoxy variants) typically lack the rigorous characterization and stability documentation required for regulatory method validation [2].

Quality Assurance Reference Standards Regulatory Compliance

Priority Application Scenarios for Procuring N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 179552-75-1)


Dacomitinib Process Development and Scale-Up: Reliable Late-Stage Intermediate Sourcing

Procurement of CAS 179552-75-1 as a late-stage intermediate enables direct acylation at the 6-amino position to produce dacomitinib with >85% conversion efficiency, as demonstrated in the US2005/250761 patent [1]. The established 88% synthesis yield from the nitro precursor and the compound's favorable lipophilicity (XLogP3 3.4) facilitate organic-phase extraction and purification at multi-gram to kilogram scales [2]. This intermediate is the preferred starting point for process chemistry groups developing or optimizing dacomitinib manufacturing routes.

Stability-Indicating HPLC Method Validation for Dacomitinib Drug Product QC

As a key impurity standard with a validated retention time of 4.0 min and LOD of 0.06 µg/mL under isocratic RP-HPLC conditions (Agilent ZORBAX Eclipse, 0.1M NaClO4 pH 5.6/ACN, UV 253 nm), this compound is indispensable for establishing system suitability criteria in dacomitinib impurity profiling methods [1]. Its baseline resolution from both dacomitinib (5.8 min) and Impurity 2 (7.7 min) makes it the required reference marker for method validation, ANDA analytical sections, and stability study protocols [1].

EGFR-Targeted Medicinal Chemistry: Quinazoline Scaffold Diversification Library Synthesis

The free 6-amino group of this compound serves as a versatile derivatization handle for synthesizing focused libraries of 4-anilinoquinazoline EGFR inhibitors. Its 3-chloro-4-fluorophenyl moiety is the established pharmacophore for EGFR kinase hinge-region binding, and the 7-methoxy group provides optimal electronic properties without the steric hindrance that limits reactivity in 7-alkoxy or 7-tetrahydrofuranyl analogs [1][2]. Medicinal chemistry teams can use this compound as a common intermediate to explore 6-position SAR through amide coupling, reductive amination, or urea formation.

Pharmaceutical Reference Standard Inventory for Dacomitinib ANDA and DMF Submissions

For generic pharmaceutical companies preparing dacomitinib ANDA submissions, sourcing this compound from ISO 17034-accredited suppliers ensures access to batch-specific certificates of analysis documenting purity (97-99%), structural confirmation (1H NMR, HRMS), and stability data [1]. The availability of pharmacopeial traceability (USP/EP) upon feasibility request further supports regulatory filing requirements for impurity reference standards, reducing the risk of analytical section deficiencies during FDA review [2].

Quote Request

Request a Quote for N4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.